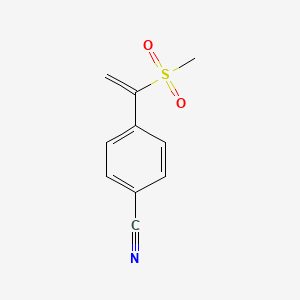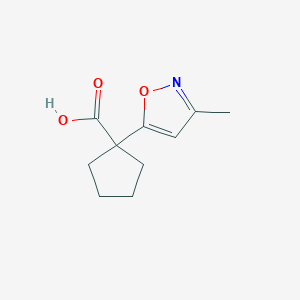
1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid is a compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
准备方法
The synthesis of 1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of reagents such as cyclopentanone, hydroxylamine, and acetic anhydride. The reaction conditions often include heating and the use of a catalyst to facilitate the cyclization process. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
化学反应分析
1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxazole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction may produce oxazole alcohols.
科学研究应用
1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for developing new chemical entities.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.
作用机制
The mechanism of action of 1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression. The exact mechanism depends on the specific biological context and the target molecules involved.
相似化合物的比较
1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid: This compound has a cyclopropane ring instead of a cyclopentane ring, leading to differences in reactivity and stability.
1-(3-Methyl-1,2-oxazol-5-yl)cyclobutane-1-carboxylic acid: The presence of a cyclobutane ring in this compound results in distinct chemical properties compared to the cyclopentane derivative.
Oxazole derivatives: Other oxazole derivatives with different substituents on the oxazole ring can exhibit varying biological activities and chemical reactivity.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
1-(3-methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-7-6-8(14-11-7)10(9(12)13)4-2-3-5-10/h6H,2-5H2,1H3,(H,12,13) |
InChI 键 |
HEXDBMHXKNLQOA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)C2(CCCC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




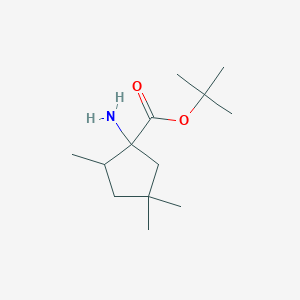

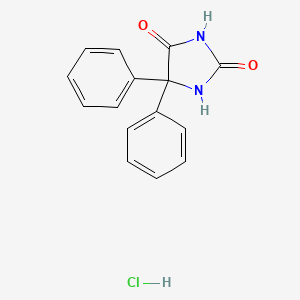
![1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13222292.png)
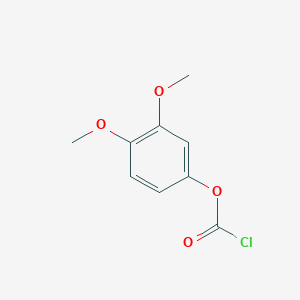
![3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B13222298.png)
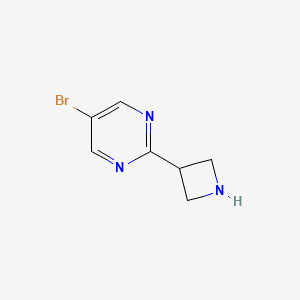
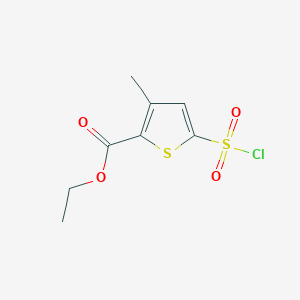
![N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide](/img/structure/B13222317.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13222324.png)

